VH032 thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

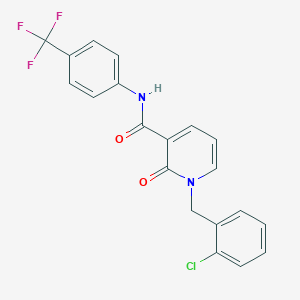

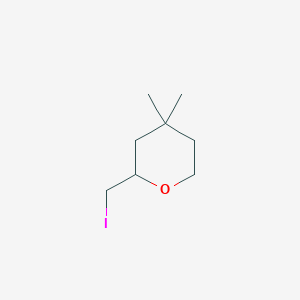

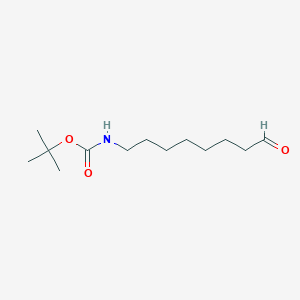

VH032 thiol is a functionalized von-Hippel-Lindau protein ligand used in the development of proteolysis targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a thiol group for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC research and development .

Scientific Research Applications

VH032 thiol is primarily used in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation . It is a functionalized von-Hippel-Lindau protein ligand that incorporates an E3 ligase ligand with a thiol group for conjugation to a target protein ligand . This compound is used in chemistry, biology, medicine, and industry for the selective degradation of disease-related proteins . It has been utilized in research to promote aberrant polyubiquitination and ensuing proteasomal degradation of target proteins .

Mechanism of Action

Target of Action

VH032 thiol, also known as (2S,4R)-1-[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, is a functionalized von Hippel-Lindau protein ligand (VHL) for PROTAC research and development . It incorporates an E3 ligase ligand with a thiol group for conjugation to a target protein ligand .

Mode of Action

This compound operates by binding to the VHL E3 ubiquitin ligase, blocking the interaction between VHL and HIF-α downstream of HIF-α hydroxylation . This initiates a hypoxic response . It also interacts with pan-BET inhibitor JQ1 through a linker to create a PROTAC compound .

Biochemical Pathways

The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation . This compound is a part of this process, acting as a functionalized VHL ligand for PROTAC research and development .

Pharmacokinetics

It is known that the compound is provided for use in onward chemistry and suitable solvents can be used .

Result of Action

The result of this compound’s action is the initiation of a hypoxic response . VH032 treatment causes a dose-dependent upregulation of HIF-target genes including CA9, GLUT1, and PHD2 in different cell lines .

Action Environment

It is known that the compound is stored at -20°c , suggesting that temperature could be a factor in its stability.

Biochemical Analysis

Biochemical Properties

VH032 thiol interacts with the von Hippel-Lindau (VHL) E3 ligase, an essential enzyme in the ubiquitin-proteasome system . This system recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .

Cellular Effects

The this compound, as a VHL ligand, has a significant impact on cellular processes. It interacts with the pan-BET inhibitor JQ1 to form a PROTAC . This interaction leads to the ubiquitination and subsequent degradation of target proteins . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the VHL E3 ligase . This interaction leads to the formation of a PROTAC, which then binds to a target protein . This binding induces the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

The preparation of VH032 thiol involves several synthetic routes. One approach includes the use of palladium acetate (Pd(OAc)2) and Pd-PEPPSI-IPr for the key C–H arylation of 4-methylthiazole . This method results in a five-step route for the preparation of this compound in multigram quantities, with yields of 56% . Another method reported by Li and co-workers involves a seven-step synthesis with a 65% overall yield . Industrial production methods have scaled up this synthesis to prepare over 200 g batches .

Chemical Reactions Analysis

VH032 thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation and suitable solvents for onward chemistry . The major products formed from these reactions are functionalized von-Hippel-Lindau protein ligands that can be conjugated to target protein ligands .

Comparison with Similar Compounds

VH032 thiol is unique in its incorporation of a thiol group for conjugation to target protein ligands . Similar compounds include VH032 and Me-VH032, which are also von-Hippel-Lindau protein ligands used in PROTAC development . These compounds differ in their functional groups and synthetic routes, but all serve the purpose of targeted protein degradation .

Properties

IUPAC Name |

(2S,4R)-1-[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,20,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXNPMAFURZVJC-WSTZPKSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)